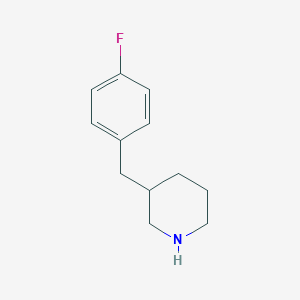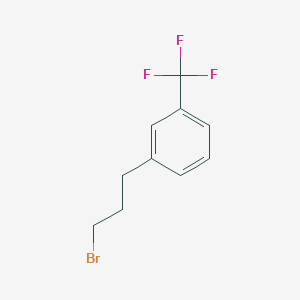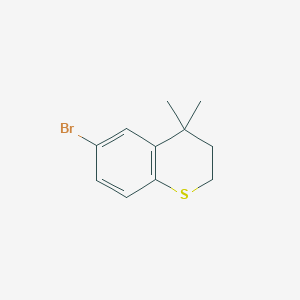
1,3,2lambda2-Dioxastannolane-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2lambda2-Dioxastannolane-4,5-dione, also known as DASD, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DASD is a heterocyclic compound that contains both oxygen and tin atoms in its structure. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.
Mecanismo De Acción
The exact mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione is not fully understood. However, it is believed that 1,3,2lambda2-Dioxastannolane-4,5-dione exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1,3,2lambda2-Dioxastannolane-4,5-dione has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes involved in cancer cell growth. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3,2lambda2-Dioxastannolane-4,5-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to exhibit potent antitumor activity, making it a promising candidate for the development of new cancer therapies. However, one limitation of using 1,3,2lambda2-Dioxastannolane-4,5-dione in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1,3,2lambda2-Dioxastannolane-4,5-dione. One area of interest is the development of new cancer therapies based on 1,3,2lambda2-Dioxastannolane-4,5-dione. Researchers may also explore the use of 1,3,2lambda2-Dioxastannolane-4,5-dione in the treatment of other diseases, such as inflammatory diseases. Additionally, further studies may be conducted to better understand the mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione and its potential side effects.
Métodos De Síntesis
The synthesis of 1,3,2lambda2-Dioxastannolane-4,5-dione involves the reaction of 2,5-dioxo-1,4-dithiane with tributyltin hydride in the presence of a catalyst. The reaction proceeds through a radical mechanism and yields 1,3,2lambda2-Dioxastannolane-4,5-dione as the final product. The synthesis of 1,3,2lambda2-Dioxastannolane-4,5-dione is a relatively simple process, and the compound can be obtained in good yields.
Aplicaciones Científicas De Investigación
1,3,2lambda2-Dioxastannolane-4,5-dione has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1,3,2lambda2-Dioxastannolane-4,5-dione has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
1,3,2λ2-dioxastannolane-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBLGYCUQGDOOR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)O[Sn]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)





